Admaadda-MS-M-LR

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

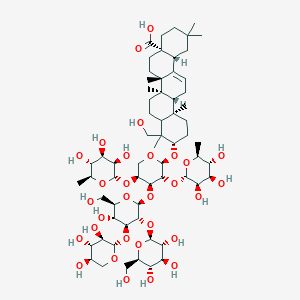

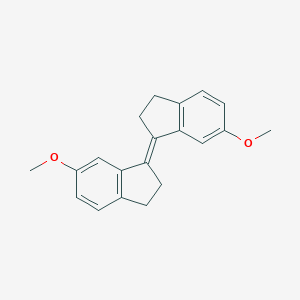

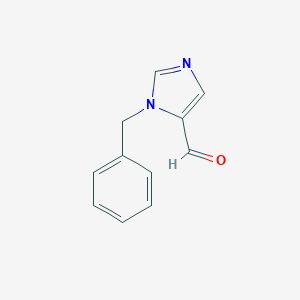

Admaadda-MS-M-LR is a peptide compound that is extensively used in scientific research. It is a synthetic version of the naturally occurring peptide, microcystin-LR, which is produced by cyanobacteria. Admaadda-MS-M-LR is a potent inhibitor of protein phosphatase 1 and 2A, which are essential enzymes involved in the regulation of cellular processes.

Applications De Recherche Scientifique

ADMA in Cardiovascular Risk Assessment

NG,NG-Dimethyl-L-arginine (asymmetric dimethylarginine, ADMA) is identified as a cardiovascular risk factor. ADMA exists in blood as a free acid and as a constituent of proteins not yet identified. A protocol for the GC-MS quantification of ADMA released from serum proteins is critical for assessing cardiovascular risks. Elevated levels of ADMA are associated with cardiovascular and renal diseases, and measuring ADMA in serum can be indicative of these health risks (Bollenbach, Hanff, & Tsikas, 2018).

ADMA in Metabolic Syndrome Research

Research on metabolic syndrome (MS) shows that ADMA levels are increased in patients with MS. This syndrome, characterized by hypertension, insulin resistance, dyslipidemia, and obesity, correlates with endothelial dysfunction, where impaired nitric oxide (NO) bioavailability is a key factor. ADMA, an inhibitor of nitric oxide synthase (NOS), has been linked to cardiovascular diseases. Studies indicate a relationship between ADMA levels and MS, suggesting a potential biomarker for this condition (Palomo et al., 2011).

ADMA in Nutritional Trials

The Central European Diet (CED) and the Mediterranean Diet (MED) have been compared in terms of their effects on atherosclerosis prevention in obese women with a risk of metabolic syndrome. Concentrations of asymmetrical dimethylarginine (ADMA) were measured before and after nutritional intervention. The findings suggest that dietary changes can influence ADMA levels, potentially impacting cardiovascular health (Duś-Żuchowska et al., 2018).

ADMA in Clinical Trials for Multiple Sclerosis

In a study of multiple sclerosis (MS) patients, the effects of alpha-lipoic acid on asymmetric dimethylarginine (ADMA) levels and disability were examined. This randomized clinical trial investigated whether this potent antioxidant could decrease plasma ADMA levels and improve the Expanded Disability Status Scale (EDSS) in MS patients. Results showed a decrease in plasma ADMA levels in the intervention group, indicating a potential therapeutic role of alpha-lipoic acid in MS (Khalili et al., 2017).

ADMA in Alzheimer's Disease Research

Liquid chromatography-mass spectrometry (LC-MS) techniques have been applied to Alzheimer's disease (AD) research, including the study of ADMA. ADMA, as an endogenous inhibitor of nitric oxide synthase, may have implications in AD pathology, and LC-MS methods have been instrumental in exploring this area (Tian et al., 2013).

Propriétés

Numéro CAS |

141634-77-7 |

|---|---|

Nom du produit |

Admaadda-MS-M-LR |

Formule moléculaire |

C50H76N10O14 |

Poids moléculaire |

1041.2 g/mol |

Nom IUPAC |

(2S,5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[3-(diaminomethylideneamino)propyl]-2-(hydroxymethyl)-1,5,12,19-tetramethyl-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

InChI |

InChI=1S/C50H76N10O14/c1-26(2)22-37-46(68)59-41(49(72)73)30(6)43(65)56-35(16-13-21-53-50(51)52)45(67)55-34(18-17-27(3)23-28(4)39(74-32(8)62)24-33-14-11-10-12-15-33)29(5)42(64)57-36(48(70)71)19-20-40(63)60(9)38(25-61)47(69)54-31(7)44(66)58-37/h10-12,14-15,17-18,23,26,28-31,34-39,41,61H,13,16,19-22,24-25H2,1-9H3,(H,54,69)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,59,68)(H,70,71)(H,72,73)(H4,51,52,53)/b18-17+,27-23+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,39-,41+/m0/s1 |

Clé InChI |

FGMNKDLRQCTWIB-BYOYILFWSA-N |

SMILES isomérique |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |

SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |

SMILES canonique |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |

Synonymes |

(ADMAAdda(5)-MSer(7))microsystin-LR ADMAAdda-MS-M-LR |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)